4-[3-(aminooxy)propyl]Morpholine
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Overview
Description
O-[3-(morpholin-4-yl)propyl]hydroxylamine is a chemical compound that features a morpholine ring attached to a propyl chain, which is further connected to a hydroxylamine group
Preparation Methods
The synthesis of O-[3-(morpholin-4-yl)propyl]hydroxylamine typically involves the reaction of morpholine with a suitable propylating agent, followed by the introduction of the hydroxylamine group. One common method involves the use of 3-chloropropylamine hydrochloride as the propylating agent, which reacts with morpholine to form the intermediate 3-(morpholin-4-yl)propylamine. This intermediate is then treated with hydroxylamine hydrochloride to yield the final product .
Chemical Reactions Analysis
O-[3-(morpholin-4-yl)propyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Scientific Research Applications
O-[3-(morpholin-4-yl)propyl]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of O-[3-(morpholin-4-yl)propyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful as a tool in biochemical research .
Comparison with Similar Compounds
O-[3-(morpholin-4-yl)propyl]hydroxylamine can be compared to other similar compounds, such as:
3-(morpholin-4-yl)propylamine: Lacks the hydroxylamine group, making it less reactive in certain chemical reactions.
N-hydroxyethylmorpholine: Contains a hydroxyl group instead of a hydroxylamine group, leading to different reactivity and applications.
Properties
Molecular Formula |
C7H16N2O2 |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
O-(3-morpholin-4-ylpropyl)hydroxylamine |
InChI |
InChI=1S/C7H16N2O2/c8-11-5-1-2-9-3-6-10-7-4-9/h1-8H2 |
InChI Key |
YVPBGTVQPKQWDV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCON |
Origin of Product |
United States |
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